3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the following steps:
Bromination of 2-methoxyphenol: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder to yield 5-bromo-2-methoxyphenol.
Formation of the oxadiazole ring: The brominated phenol is then reacted with a suitable nitrile derivative under acidic conditions to form the oxadiazole ring.
Introduction of the phenyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxadiazole ring.
Coupling Reactions: The phenyl group can be modified through coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bromination: Bromine and iron powder as a catalyst.
Oxadiazole Formation: Nitrile derivatives and acidic conditions.
Coupling Reactions: Palladium catalysts and suitable boronic acids or halides.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Coupling Products: Phenyl-substituted derivatives with different functional groups.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-methoxyphenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxazole: Similar structure but with an oxazole ring.
Uniqueness
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-7-11(16)9-12(13)14-17-15(20-18-14)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQIQOCVUHFHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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